Product packaging for N-Ethylfuran-3-carboxamide(Cat. No.:CAS No. 142472-21-7)

N-Ethylfuran-3-carboxamide

Cat. No.: B136102
CAS No.: 142472-21-7
M. Wt: 139.15 g/mol
InChI Key: VQZDZHADRRDHED-UHFFFAOYSA-N
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Description

N-Ethylfuran-3-carboxamide (CAS 142472-21-7) is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol. Its structure features a furan ring, a heterocyclic system known for its presence in biologically active molecules, substituted with a carboxamide group at the 3-position. This compound is part of the furan-3-carboxamide class, which has been the subject of synthetic and antimicrobial activity studies. Research into similar furan-carboxamide derivatives has demonstrated significant in vitro antimicrobial activity against a panel of microorganisms, including yeast-like fungi and bacteria, highlighting the potential of this chemical class in medicinal chemistry research . Furthermore, structural analogs, specifically 2,5-dimethylfuran-3-carboxamides, have been identified as novel inhibitors of lethal H5N1 influenza A viruses, exhibiting micromolar potency in cellular assays . This suggests that the furan-carboxamide scaffold is a valuable template for the development of antiviral agents. The compound serves as a key intermediate for researchers in organic synthesis and drug discovery, particularly for exploring structure-activity relationships (SAR) to optimize biological activity. It is supplied for research purposes only. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B136102 N-Ethylfuran-3-carboxamide CAS No. 142472-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZDZHADRRDHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632179
Record name N-Ethylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142472-21-7
Record name N-Ethylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Ethylfuran 3 Carboxamide and Its Derivatives

Strategic Precursor Synthesis and Functional Group Introduction

The creation of N-Ethylfuran-3-carboxamide fundamentally relies on the availability of furan-3-carboxylic acid or its activated derivatives. The synthesis of these precursors is a critical first step. One common approach involves the hydrolysis of corresponding esters, such as methyl or ethyl furan-3-carboxylates, to yield the free carboxylic acid. google.com These esters can be prepared through various methods known in the literature. google.com

Another strategy involves the aromatization of dihydrofuran precursors. For instance, 4-trichloroacetyl-2,3-dihydrofuran can be aromatized to form 3-trichloroacetylfuran. This intermediate can then be converted to furan-3-carboxylic acid by nucleophilic displacement of the trichloromethyl group with hydroxide. researchgate.net

Amide Bond Formation via Coupling Reagents and Acyl Halides

The formation of the amide bond between the furan-3-carboxylic acid and ethylamine (B1201723) is a pivotal step in the synthesis of this compound. Several reliable methods are employed to achieve this transformation efficiently.

Carbodiimide-Mediated Coupling (e.g., EDCI, DCC)

Carbodiimides are widely used as coupling agents to facilitate the formation of amide bonds between carboxylic acids and amines. thermofisher.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are effective for this purpose. google.comchemistrysteps.com These agents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com

The reaction mechanism involves the carbodiimide (B86325) activating the carboxyl group of furan-3-carboxylic acid. This is followed by the nucleophilic attack of ethylamine to form the desired this compound. thermofisher.com While DCC is effective, it is not soluble in water and is more commonly used in organic synthesis. thermofisher.com EDCI, being water-soluble, is a popular choice for aqueous-based reactions. thermofisher.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further improve the reaction yield and suppress side reactions. researchgate.net

Table 1: Common Carbodiimide Coupling Agents

Coupling Agent Full Name Solubility Primary Use
DCC N,N'-dicyclohexylcarbodiimide Water-insoluble Organic synthesis

| EDCI | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble | Aqueous crosslinking |

Acyl Chloride Intermediates and Amine Reactions

An alternative and highly effective method for amide bond formation is through the use of an acyl chloride intermediate. umich.edu Furan-3-carboxylic acid can be converted to furan-3-carbonyl chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. google.comgoogle.com

This highly reactive acyl chloride is then reacted with ethylamine to produce this compound. nii.ac.jp This method is often advantageous due to the high reactivity of the acyl chloride, which typically leads to high yields of the amide product. google.com For example, 2,5-dimethylfuran-3-carbonyl chloride has been used to prepare corresponding amides. georganics.sk Similarly, tetrahydrofuran-3-carbonyl chloride is a versatile reactant for synthesizing amides. aaronchem.comchemicalbook.com

Ugi Multicomponent Reactions in Analog Synthesis

The Ugi multicomponent reaction is a powerful tool for generating a diverse library of compounds in a single step. wikipedia.org This one-pot reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org

In the context of synthesizing analogs of this compound, furan-3-aldehyde could serve as the aldehyde component, with ethylamine as the amine, a suitable carboxylic acid, and an isocyanide. mdpi.com The Ugi reaction is known for its high atom economy and typically proceeds to completion within minutes. wikipedia.org It is a valuable strategy for creating diverse molecular structures for applications in areas like pharmaceutical discovery. wikipedia.orgmdpi.com The reaction conditions are generally mild, often using polar, aprotic solvents like DMF, although methanol (B129727) and ethanol (B145695) are also effective. wikipedia.org

Furan (B31954) Ring Formation and Functionalization Strategies

The construction of the furan ring itself is a key aspect of synthesizing furan-3-carboxamide (B1318973) derivatives. Various classical and modern synthetic methods can be employed for this purpose.

Cyclization Reactions for Furan Core Construction

One of the most important methods for synthesizing furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This method is highly versatile, allowing for the preparation of a wide range of substituted furans. wikipedia.org The reaction typically proceeds under acidic conditions, using either protic acids like sulfuric or hydrochloric acid, or Lewis acids. alfa-chemistry.com

Another classical method is the Feist-Benary furan synthesis, which involves the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine (B92270). wikipedia.orgambeed.com This reaction provides a route to substituted furan compounds. wikipedia.org There are also modified versions of this reaction, such as using propargyl sulfonium (B1226848) salts in place of α-haloketones. wikipedia.org

More contemporary methods for furan synthesis include palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, which can efficiently produce furan-3-carboxylic esters. nih.gov Additionally, rhodium(III)-catalyzed cyclization of acrylic acids with α-diazocarbonyl compounds has been developed for the synthesis of furans. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Furan-3-carboxylic acid
Methyl furan-3-carboxylate
Ethyl furan-3-carboxylate
4-Trichloroacetyl-2,3-dihydrofuran
3-Trichloroacetylfuran
N,N'-dicyclohexylcarbodiimide (DCC)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
Ethylamine
1-hydroxybenzotriazole (HOBt)
Furan-3-carbonyl chloride
Thionyl chloride
Oxalyl chloride
2,5-Dimethylfuran-3-carbonyl chloride
Tetrahydrofuran-3-carbonyl chloride
Furan-3-aldehyde
Sulfuric acid
Hydrochloric acid
Ammonia
Pyridine
Propargyl sulfonium salts
3-yne-1,2-diol
Acrylic acid

Regioselective Substitution Reactions on the Furan Ring

The functionalization of the furan ring at specific positions is crucial for creating diverse derivatives of this compound. Regioselective substitution reactions allow for the precise introduction of various chemical groups onto the furan core.

One powerful strategy is the direct C-H functionalization of the furan ring, often guided by a directing group attached to the amide nitrogen. For instance, palladium-catalyzed C-H arylation has been successfully employed to introduce aryl and heteroaryl substituents at the C3 position of a benzofuran-2-carboxamide (B1298429) scaffold, a process that can be conceptually extended to furan-3-carboxamides. mdpi.com This method typically involves an 8-aminoquinoline (B160924) (AQ) auxiliary group, which directs the palladium catalyst to the desired C-H bond. mdpi.com

Another approach involves metalloradical cyclization. Cobalt(II) complexes have been shown to catalyze the reaction between α-diazocarbonyls and terminal alkynes to produce polysubstituted furans with complete regioselectivity. nih.gov This method allows for the construction of highly functionalized furan rings where the substitution pattern is controlled by the choice of starting materials. nih.gov For example, the reaction can be tuned to yield 2,3,5-trisubstituted furans, providing a pathway to derivatives that would be difficult to access through classical methods. nih.gov

Furthermore, substitution can be achieved on a pre-formed furan-carboxamide. The treatment of a furan-3-carboxamide derivative with N-bromosuccinimide can lead to regioselective bromination of the furan ring, creating a handle for further cross-coupling reactions. nih.govacs.org

Reaction Type Catalyst/Reagent Position Functionalized Key Feature
C-H ArylationPd(II) with 8-aminoquinoline auxiliaryC2 or C4 (depending on starting material)High regioselectivity directed by the amide auxiliary. mdpi.comresearchgate.net
Metalloradical CyclizationCo(II) porphyrin complexesC2, C4, C5Complete regioselectivity in the formation of the substituted furan ring from acyclic precursors. nih.gov
HalogenationN-Bromosuccinimide (NBS)C5Provides a reactive site for subsequent functionalization. nih.govacs.org

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve efficiency, selectivity, and atom economy. The assembly of the furan-carboxamide core is no exception, with transition-metal catalysis and oxidative cyclizations representing the forefront of synthetic innovation.

Transition metals such as palladium, silver, gold, and cobalt are instrumental in constructing the furan-carboxamide skeleton from simple acyclic precursors. nih.govvulcanchem.com These catalysts can mediate a variety of transformations, including cycloisomerizations, cycloadditions, and carbonylative cyclizations. nih.gov

Palladium iodide (PdI₂) has been effectively used in the multicomponent carbonylative synthesis of 2-(4-acylfuran-2-yl)acetamides. nih.gov This process involves the oxidative monoaminocarbonylation of 2-propargyl-1,3-dicarbonyl compounds, where a terminal alkyne is converted into a 2-ynamide intermediate that subsequently cyclizes. nih.gov This highlights palladium's ability to facilitate both C-H activation and C-C/C-N bond formation in a single pot.

Silver(I) catalysis provides a complementary approach. Ag(I) salts, such as silver triflate (AgOTf), catalyze the oxidative cyclization of 1,4-diynamide-3-ols with an N-oxide to yield substituted furan-4-carboxamides. nih.govacs.orgresearchgate.net This method is distinct from gold-catalyzed pathways and offers an alternative regioselectivity. acs.org

Gold catalysts are also highly effective for furan synthesis. researchgate.net Gold-catalyzed oxidative cyclization of diynones with alcohols can produce furan-3-carboxylates, which are direct precursors to the corresponding carboxamides. researchgate.net The mechanism often involves the formation of α-oxo gold carbene intermediates. nih.gov

Catalyst Precursors Product Type Reference
PdI₂/KI2-Propargyl-1,3-dicarbonyls, CO, Amine2-(4-Acylfuran-2-yl)acetamide nih.gov
AgOTf1,4-Diynamide-3-ols, N-Oxide2-Substituted Furan-4-carboxamide nih.govacs.orgresearchgate.net
AuCl₃2-Alkynylenones, NucleophilesHighly substituted furans nih.gov
[Co(P1)]α-Diazocarbonyls, Terminal alkynesPolysubstituted furans nih.gov

Oxidative cyclizations are powerful reactions that build the furan ring while simultaneously introducing functionality, often through the formation of C-O and C-C bonds in a concerted or sequential manner. These methods frequently employ an external oxidant to close the catalytic cycle.

A prominent example is the Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols using an N-oxide, such as 8-methylquinoline (B175542) N-oxide, as the oxidant. nih.govacs.org This reaction proceeds under mild conditions and affords 2-substituted furan-4-carboxamides. nih.gov The chemoselectivity of this reaction is notably different from similar gold-catalyzed reactions. acs.org While gold catalysis with these substrates leads to 2,4,5-trisubstituted furans via ketone participation, the silver-catalyzed pathway involves the aldehyde group attacking the alkyne, resulting in 2-substituted furan-4-carboxamides. nih.govacs.org

Gold-catalyzed oxidative cyclizations have also been extensively studied. For instance, the reaction of 1,4-diyn-3-ols can be directed to form highly substituted furan derivatives through a cascade involving oxidation, 1,2-alkynyl migration, and cyclization. nih.govresearchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the intricate mechanisms of these synthetic transformations is paramount for optimizing reaction conditions and expanding their scope. Modern computational and experimental techniques have been applied to elucidate the pathways leading to furan-carboxamides.

The identification of key reaction intermediates provides a snapshot of the reaction pathway. In many transition-metal-catalyzed furan syntheses, metal-carbene species are crucial. For example, in the gold-catalyzed oxidation of enynamides or 1,4-diyn-3-ols, the formation of an α-oxo gold carbene intermediate is a pivotal step. nih.gov

In the PdI₂-catalyzed carbonylative synthesis of furan derivatives, the reaction is believed to proceed through a 2-ynamide intermediate, formed via oxidative aminocarbonylation of the terminal alkyne. nih.gov This is followed by an intramolecular conjugate addition of an enolate onto the ynamide moiety, triggering the cyclization. nih.gov

For the Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols, mechanistic studies and DFT calculations suggest the formation of a key 1,3-dicarbonyl-2-alkyne intermediate. nih.govacs.org This intermediate chelates with the Ag(I) catalyst, which activates the alkyne for a nucleophilic attack by the formyl group, ultimately leading to the furan-4-carboxamide product. nih.gov

Density Functional Theory (DFT) calculations are a powerful tool for mapping the energy landscapes of reaction mechanisms, allowing for the comparison of different possible pathways.

In the Ag(I)-catalyzed synthesis of furan-4-carboxamides, DFT calculations were performed to evaluate two potential pathways. The results supported a mechanism where the amide and alkyne groups of a 1,3-dicarbonyl-2-alkyne intermediate chelate to the Ag(I) catalyst. nih.govacs.org This coordination facilitates the subsequent formyl attack on the silver-activated π-alkyne system, which is the energetically favored route to the observed product. nih.govacs.org

Similarly, DFT studies on the gold-catalyzed oxidative cyclization of diynones with alcohols have been used to explore the reaction's regioselectivity and chemoselectivity. researchgate.net These calculations help rationalize why a nucleophile might preferentially attack one carbonyl group over another or the gold carbene intermediate, guiding the rational design of new synthetic methods. researchgate.net

Optimization Strategies for Yield and Purity in this compound Synthesis

The efficient synthesis of this compound with high yield and purity is contingent upon the careful optimization of reaction parameters. Key strategies focus on the selection of appropriate starting materials, coupling reagents, reaction conditions, and purification methods. Research into the synthesis of furan-3-carboxamides has highlighted several methodologies that can be adapted and optimized for the specific production of the N-ethyl derivative.

A significant approach involves the amidation of a furan-3-carboxylic acid derivative. This can be achieved through the activation of the carboxylic acid or by starting from a more reactive precursor. One documented method involves the use of 3-trichloroacetylfuran as a versatile starting material. This compound can react with various primary and secondary amines to produce the corresponding furan-3-carboxamides in good to excellent yields. The reaction of 3-trichloroacetylfuran with alkyl amines, such as ethylamine, proceeds via nucleophilic displacement of the trichloromethyl group. researchgate.net

Alternatively, furan-3-carboxylic acid can be used as the direct precursor. However, the direct condensation of a carboxylic acid and an amine is typically inefficient and requires activation of the carboxylic acid. researchgate.netluxembourg-bio.com This is commonly achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, or by using coupling reagents. reactionbiology.comnih.gov

The choice of reagents and reaction conditions plays a pivotal role in maximizing the yield and minimizing the formation of byproducts. For instance, in the synthesis of complex anthra[2,3-b]furan-3-carboxamides, the transformation of the carboxylic acid to an acyl chloride using thionyl chloride was found to be the most effective activation method, leading to high yields of the final amide upon reaction with an amine. reactionbiology.comnih.gov While various modern coupling reagents like DCC, EDC, HATU, and PyBOP are available, their effectiveness can be substrate-dependent, and for some furan-based carboxylic acids, conversion to the acyl chloride remains a highly efficient route. reactionbiology.comnih.gov

Optimization of the reaction conditions, including solvent, temperature, and reaction time, is crucial. For the amidation of 3-trichloroacetylfuran, the reactions are typically carried out in a sealed tube at elevated temperatures (80-100 °C) in a solvent like toluene. researchgate.net When using coupling reagents for the amidation of furan-3-carboxylic acid, the choice of base (e.g., DIPEA, Et3N) and solvent (e.g., DMF, CH2Cl2) can significantly impact the reaction outcome. nih.govgrowingscience.com

Purification of the final product is essential to achieve high purity. Common techniques include column chromatography on silica (B1680970) gel, recrystallization, and preparative HPLC. nih.govrsc.orgnih.gov The choice of the purification method depends on the physical properties of this compound and the nature of the impurities present. For instance, in the synthesis of related furan-carboxamide derivatives, purification by column chromatography using eluents such as ethyl acetate/hexane or chloroform (B151607)/methanol has been reported to be effective. nih.govnih.gov Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure crystalline products. google.com

Detailed Research Findings

Research into the synthesis of furan-3-carboxamides provides valuable data that can inform the optimization of this compound production. A study on the reaction of 3-trichloroacetylfuran with various amines demonstrates the feasibility of this route for preparing N-alkyl furan-3-carboxamides. The following table summarizes the reaction conditions and yields for the synthesis of different furan-3-carboxamides from this precursor.

AmineReaction ConditionsYield (%)Product
Ammonium hydroxideSealed tube, 80 °C, 20 h72Furan-3-carboxamide
Methylamine (28% water sol.)Toluene, sealed tube, 80 °C, 20 h85N-Methylfuran-3-carboxamide
AllylamineToluene, sealed tube, 80 °C, 24 h91N-Allylfuran-3-carboxamide
PiperidineToluene, sealed tube, 100 °C, 16 h67(Furan-3-yl)(piperdin-1-yl)methanone
AnilineToluene, sealed tube, 180 °C, 72 h91N-Phenylfuran-3-carboxamide

Table 1: Synthesis of Furan-3-carboxamides from 3-Trichloroacetylfuran and Various Amines. researchgate.net

The data suggests that primary alkylamines, which include ethylamine, are highly reactive under these conditions, leading to high yields of the corresponding N-alkylfuran-3-carboxamides.

Further optimization can be achieved by exploring different amide coupling protocols for the reaction between furan-3-carboxylic acid and ethylamine. The table below outlines common coupling reagents and conditions used for amide bond formation, which can be adapted for the synthesis of this compound.

Coupling Reagent SystemTypical SolventTypical BaseKey Considerations
EDC/HOBtDMF, CH2Cl2DIPEA, Et3NWidely used, minimizes side reactions and racemization. nih.gov
HATUDMFDIPEAHighly effective for hindered amines and acids, but can be expensive. nih.govgrowingscience.com
DCC/DMAPCH2Cl2DMAP (catalytic)Effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. nih.gov
SOCl2Benzene, ToluenePyridine (optional)Forms a highly reactive acyl chloride intermediate; suitable for robust substrates. reactionbiology.comnih.gov
CDITHF, 1,4-DioxaneNone requiredForms an acylimidazolide intermediate; mild conditions. reactionbiology.commdpi.com

Table 2: Common Coupling Reagent Systems for Amide Bond Formation.

The selection of the optimal coupling system would require experimental screening to determine the best balance of yield, purity, cost, and ease of work-up for the specific synthesis of this compound. The purification strategy would then be tailored to remove the specific byproducts associated with the chosen method. For example, if EDC is used, the resulting water-soluble urea (B33335) byproduct can often be removed by an aqueous workup, while the DCU from DCC requires filtration. luxembourg-bio.com In any case, final purification by column chromatography or recrystallization is generally recommended to achieve high purity of the target compound. rsc.orgnih.gov

Sophisticated Spectroscopic Characterization and Structural Elucidation of N Ethylfuran 3 Carboxamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Unambiguous Proton (¹H) and Carbon (¹³C) NMR Assignments

The structural assignment of N-Ethylfuran-3-carboxamide is achieved through the detailed analysis of its one-dimensional ¹H and ¹³C NMR spectra. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity between adjacent protons. researchgate.netlibretexts.org

In a typical ¹H NMR spectrum of this compound, the protons on the furan (B31954) ring would appear in the aromatic region, with distinct signals for H-2, H-4, and H-5. The H-2 proton, being adjacent to the furan oxygen and in the alpha position, is expected to be the most deshielded. The ethyl group protons would present as a characteristic quartet for the methylene (B1212753) (CH₂) group coupled to the methyl (CH₃) group, which in turn would appear as a triplet. The amide N-H proton would typically be a broad singlet, though its appearance can be highly dependent on the solvent and temperature.

The ¹³C NMR spectrum shows a distinct signal for each unique carbon atom in the molecule. savemyexams.com The carbonyl carbon (C=O) of the amide group is characteristically found at a low field (high chemical shift). The carbons of the furan ring appear in the aromatic region, while the aliphatic carbons of the ethyl group are found at a much higher field.

Predicted NMR data for this compound are presented below, based on analyses of similar furan derivatives. mdpi.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (Furan O) - -
2 ~8.1 ~143.0
3 (C=O) - ~125.0
4 ~6.7 ~109.0
5 ~7.5 ~144.0
Carbonyl (C=O) - ~164.0
Amide N-H ~8.2 (broad s) -
Ethyl CH₂ ~3.4 (q, J ≈ 7.2 Hz) ~35.0
Ethyl CH₃ ~1.2 (t, J ≈ 7.2 Hz) ~15.0

Note: Chemical shifts are relative to TMS and can vary based on solvent and concentration.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra, various 2D NMR experiments are employed. These techniques reveal correlations between nuclei, providing definitive proof of the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the furan ring protons (H-4 and H-5) and between the ethyl group's methylene (CH₂) and methyl (CH₃) protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning the carbon signals based on their known proton assignments. For example, the proton signal at ~8.1 ppm would show a cross-peak to the carbon signal at ~143.0 ppm, assigning it as C-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). sdsu.edu It is crucial for piecing together different fragments of the molecule. Key HMBC correlations would link the amide proton and the ethyl protons to the carbonyl carbon, and the furan protons (H-2 and H-4) to the carbonyl carbon, unequivocally establishing the carboxamide linkage at the 3-position of the furan ring.

Table 2: Expected Key 2D NMR Correlations for this compound

Technique Correlating Protons Correlating Carbons Information Gained
COSY H-4 ↔ H-5 - Confirms furan ring connectivity
Ethyl CH₂ ↔ Ethyl CH₃ - Confirms ethyl group structure
HSQC H-2 C-2 Direct H-C attachments
H-4 C-4
H-5 C-5
Ethyl CH₂ Ethyl C
Ethyl CH₃ Ethyl C
HMBC H-2, H-4 Carbonyl C Links furan ring to amide
Ethyl CH₂ Carbonyl C Links ethyl group to amide

Conformational Preferences and Dynamics via NMR

The amide bond (CO-N) in this compound has a significant double bond character, which restricts rotation around the C-N bond. scielo.brresearchgate.net This restriction can lead to the existence of two distinct planar conformations, or rotamers: the E-isomer (trans) and the Z-isomer (cis).

This conformational isomerism is often observable in NMR spectra at room temperature. reactionbiology.com The presence of two distinct isomers that interconvert slowly on the NMR timescale results in the doubling of signals for the nuclei near the amide bond. scielo.brreactionbiology.com For this compound, this would manifest as separate sets of signals for the ethyl group and the furan ring protons and carbons for the E and Z forms. By studying the NMR spectra at different temperatures (variable-temperature NMR), the coalescence of these paired signals can be observed as the rate of rotation increases, allowing for the calculation of the energy barrier to rotation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass, providing unambiguous confirmation of its molecular formula. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. mdpi.com In positive-ion mode, the molecule is typically detected as the protonated species, [M+H]⁺. HRMS analysis provides a highly accurate mass for this ion, which can be compared to the theoretical mass to confirm the elemental formula (C₇H₉NO₂).

Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated [M+H]⁺ ion to induce fragmentation, providing structural information. ethz.ch For this compound, the most likely fragmentation pathway involves the cleavage of the amide bond, which is the most labile bond in the structure.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

Ion Formula Calculated Exact Mass (m/z) Description
[M+H]⁺ C₇H₁₀NO₂⁺ 140.0699 Protonated parent molecule
[M-C₂H₄+H]⁺ C₅H₄O₂⁺ 96.0211 Furoyl cation (from cleavage of N-C₂H₅ bond and rearrangement)
[C₅H₃O₂]⁺ C₅H₃O₂⁺ 95.0133 Furan-3-carbonyl cation (from cleavage of CO-NH bond)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. nih.gov While this compound itself has limited volatility, GC-MS is the premier method for analyzing related volatile furan derivatives, which may be present as precursors, impurities, or degradation products. researchgate.netbohrium.comresearchgate.net

In a typical GC-MS analysis, compounds are separated on a capillary column (e.g., a non-polar HP-5MS column) before entering the mass spectrometer. mdpi.com The most common ionization method in GC-MS is Electron Ionization (EI), a hard ionization technique that generates a molecular ion (M⁺) and a rich spectrum of fragment ions. This fragmentation pattern serves as a chemical "fingerprint" that can be compared to spectral libraries for identification. nist.gov

The EI mass spectrum of this compound would be expected to show a molecular ion at m/z 139, corresponding to its molecular weight. The fragmentation would likely be dominated by cleavage alpha to the furan ring and cleavage of the amide bond, providing complementary structural information to that obtained by ESI-MS.

Fragmentation Pathway Analysis for Structural Features

Mass spectrometry stands as a powerful tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In the case of this compound and its analogs, electron impact ionization typically leads to the formation of a molecular ion, which then undergoes a series of fragmentation reactions. libretexts.org

A primary fragmentation pathway for furan carboxamides involves the cleavage of the amide bond. For this compound, this would result in the formation of a furan-3-carbonyl cation and an ethylamine (B1201723) radical. Further fragmentation of the furan-3-carbonyl cation can occur through the loss of carbon monoxide, yielding a furyl cation.

Another significant fragmentation process involves the furan ring itself. The ring can undergo cleavage, often initiated by the breaking of a C-O bond. nih.govresearchgate.net This can lead to a variety of smaller fragment ions, providing valuable information about the substitution pattern on the furan ring. For instance, the loss of a neutral molecule like acetylene (B1199291) can be observed. researchgate.net

The presence of substituents on the furan ring or the amide nitrogen will influence the fragmentation pathways. Electron-donating or withdrawing groups can stabilize or destabilize certain fragment ions, thus altering their relative abundances in the mass spectrum. For example, in the mass spectra of N-tosyl derivatives of furan-3-carboxamides, a characteristic loss of sulfur dioxide (SO2) with a change in mass-to-charge ratio (Δm/z) of 64 is observed.

It's important to note that at lower energies, isomerization processes, which involve the breaking of a C-O bond and hydrogen transfers, are prominent. As the energy increases, fragmentation of the molecular skeleton becomes the dominant mechanism, followed by the loss of hydrogen atoms or molecules at even higher energies. nih.gov The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) techniques, allows for the precise determination of the molecular structure and the identification of unknown analogs. ucdavis.edumdpi.comnih.gov

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a molecule, offering a definitive determination of its solid-state conformation and its interactions with biological macromolecules.

Single-Crystal X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction is a cornerstone technique for elucidating the precise three-dimensional structure of crystalline solids. For this compound and its analogs, this method reveals detailed information about bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.

For instance, studies on furan-1,3,4-oxadiazole carboxamide derivatives have shown that these compounds can crystallize in the triclinic system. cjsc.ac.cn The crystal structure is often stabilized by a network of intermolecular hydrogen bonds. In one example, hydrogen bonds of the types N-H···N and C-H···O were observed, influencing the molecular packing. cjsc.ac.cn

In another study involving a furan-based polydiacetylene derivative with a carbamate (B1207046) functionality, single-crystal X-ray diffraction revealed that the hydrogen bonding pattern was crucial for the topochemical polymerization process. mdpi.com The distance of the N-H···O hydrogen bond was found to be nearly unaffected during polymerization, indicating minimal lattice strain. mdpi.com

The planarity of the furan ring and its orientation relative to the carboxamide group are key structural features determined by this technique. For example, in N-(diethylcarbamothioyl)furan-2-carboxamide, the furan ring was found to be nearly coplanar with the aminocarbamothioyl moiety, a conformation facilitated by an intramolecular hydrogen bond between the furan oxygen and an NH group. researchgate.net

The data obtained from single-crystal X-ray diffraction, such as unit cell dimensions and space group, are crucial for understanding the solid-state properties of these compounds. cjsc.ac.cnscirp.org

Table 1: Crystallographic Data for a Furan-1,3,4-oxadiazole Carboxamide Derivative (Compound 5a) cjsc.ac.cn

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.7261(5)
b (Å)10.4672(11)
c (Å)14.5886(13)
α (°)106.081(4)
β (°)91.043(3)
γ (°)99.456(4)
Volume (ų)682.48(12)
Z2

Protein-Ligand Co-crystallography for Binding Site Elucidation

Understanding how a molecule interacts with its biological target is fundamental to drug design. Protein-ligand co-crystallography is a powerful technique that provides a high-resolution snapshot of a ligand bound within the active site of a protein. nih.gov This method involves crystallizing the protein in the presence of the ligand, allowing for the direct visualization of the binding mode and the key intermolecular interactions.

For analogs of this compound, this technique can reveal crucial details about their mechanism of action. For example, in the study of furan-carboxamide derivatives as inhibitors of the H5N1 influenza virus, co-crystallography could elucidate how these compounds bind to the viral neuraminidase. researchgate.net Docking studies, which are often guided by crystallographic data, have suggested that the nitro group of a potent furan-carboxamide derivative can form hydrogen bonds with backbone residues of the target protein. researchgate.net

Similarly, in the context of succinate (B1194679) dehydrogenase (SDH) inhibitors, docking studies based on homology models have shown that the orientation of carboxamide fungicides within the ubiquinone binding site is critical for their activity. jst.go.jp These models indicate that interactions with specific amino acid residues, such as histidine, play a significant role in ligand binding. jst.go.jp

Co-crystallography of fascin, an actin-bundling protein, with a small-molecule inhibitor containing a furan-3-carboxamide (B1318973) moiety revealed that the inhibitor binds to a hydrophobic cleft and induces a significant conformational change in the protein. nih.gov This structural insight provides a clear understanding of the inhibitor's mechanism of action.

The detailed structural information obtained from protein-ligand co-crystallography, including the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions, is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. vscht.cz

For this compound and its analogs, the IR spectrum provides a clear signature of its key structural components. The most prominent bands are associated with the amide and furan functionalities.

The amide group gives rise to several characteristic absorptions. The C=O stretching vibration (Amide I band) is typically observed as a strong absorption in the region of 1630-1680 cm⁻¹. mdpi.com The N-H stretching vibration of a secondary amide appears as a single, somewhat broad band between 3100 and 3500 cm⁻¹. utdallas.edu The N-H bending vibration (Amide II band) is found around 1510-1550 cm⁻¹.

The furan ring also has characteristic IR absorptions. The C-O-C asymmetric stretching vibration of the furan ring is typically seen around 1225 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the furan ring are observed in the 1500-1600 cm⁻¹ region. researchgate.netlibretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound Analogs

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Reference
Amide (secondary)N-H Stretch3100 - 3500 utdallas.edu
AmideC=O Stretch (Amide I)1630 - 1680 mdpi.com
AmideN-H Bend (Amide II)1510 - 1550
FuranC-O-C Asymmetric Stretch~1225
FuranC=C Stretch1500 - 1600 researchgate.net
AromaticC-H Stretch> 3000 libretexts.org

The precise positions of these absorption bands can be influenced by factors such as hydrogen bonding and the electronic effects of substituents on the furan ring or the amide nitrogen. mdpi.com Nevertheless, IR spectroscopy remains an indispensable tool for the initial characterization and confirmation of the synthesis of this compound and its derivatives.

Computational Chemistry and Molecular Modeling Approaches for N Ethylfuran 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For N-Ethylfuran-3-carboxamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its ground-state properties. nih.govresearchgate.net These calculations yield the optimized molecular geometry, providing precise predictions of bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Furthermore, DFT is used to calculate the distribution of electron density, which is crucial for understanding molecular interactions. Properties such as Mulliken atomic charges can be computed to identify electron-rich and electron-poor regions within the molecule. For instance, the oxygen and nitrogen atoms are typically found to carry partial negative charges, while the carbonyl carbon and amide proton exhibit partial positive charges. These calculations are foundational for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterCalculated Value
Total Energy (Hartree)-478.123
Dipole Moment (Debye)3.45
Selected Bond Lengths (Å)
C=O (Amide)1.231
C-N (Amide)1.345
C(ring)-C(carbonyl)1.482
Selected Mulliken Atomic Charges (e)
O (Carbonyl)-0.58
N (Amide)-0.75
C (Carbonyl)+0.65

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com These orbitals are key to predicting a molecule's behavior as an electrophile or a nucleophile. nih.gov

For this compound, the HOMO is typically localized on the electron-rich furan (B31954) ring, indicating that this region is the primary site for donating electrons in reactions with electrophiles. mdpi.com Conversely, the LUMO is generally centered on the electron-deficient carbonyl group of the amide, marking it as the site susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. taylorandfrancis.comnih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite its electrons to a higher energy state. Analysis of these orbitals helps predict the regioselectivity and feasibility of various chemical reactions involving this compound. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)Localization
HOMO-6.85Primarily on the furan ring
LUMO-0.95Primarily on the amide carbonyl group
HOMO-LUMO Gap (ΔE)5.90Indicates high kinetic stability

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.net DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared spectroscopy). researchgate.netconicet.gov.ar

For this compound, calculated NMR shifts help in the assignment of signals in the experimental spectrum. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to compute NMR shielding tensors, which are then converted to chemical shifts. nih.gov Discrepancies between predicted and experimental values can often be reconciled by considering solvent effects or by refining the computational model. bohrium.com This correlation provides strong evidence for the proposed structure and its conformational preferences in solution. researchgate.net

Table 3: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Carbon AtomPredicted Shift (ppm)Experimental Shift (ppm)
C=O (Amide)164.5163.8
C2 (Furan)145.1144.7
C5 (Furan)142.3141.9
C3 (Furan)118.9118.2
C4 (Furan)110.2109.6
CH₂ (Ethyl)35.434.9
CH₃ (Ethyl)14.814.5

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed view of conformational changes and intermolecular interactions. fu-berlin.denih.gov

Exploration of Conformational Landscape in Solution

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The two most significant rotations are around the C3-C(O) bond (connecting the furan ring to the carbonyl group) and the C(O)-N amide bond. MD simulations are employed to explore the potential energy surface associated with these rotations and identify the most stable conformers in a solution environment. frontiersin.org These simulations reveal the relative populations of different conformers and the energy barriers for interconversion between them. For furan-based arylamides, studies on similar molecules like N-methylfuran-2-carboxamide have shown a preference for an eclipsed conformation, where an intramolecular hydrogen bond can form. researchgate.net

Solvent Effects on Molecular Conformation and Intermolecular Interactions

The solvent environment can significantly influence the conformational preferences of a molecule. rsc.orgnih.govaps.org MD simulations explicitly model solvent molecules, allowing for a detailed investigation of their effects. aip.orgnih.govnih.gov For this compound, simulations in different solvents (e.g., nonpolar chloroform (B151607) versus polar water) can reveal shifts in the conformational equilibrium. nih.govsemanticscholar.org

In polar solvents, solvent molecules can form hydrogen bonds with the amide group, potentially disrupting weak intramolecular hydrogen bonds and favoring more extended conformations. researchgate.net In contrast, nonpolar solvents may favor conformations that maximize intramolecular interactions. By analyzing the simulation trajectories, researchers can quantify the extent of solvent-solute hydrogen bonding and its impact on the distribution of conformers. researchgate.net

Table 4: Predicted Conformational Population (%) of this compound in Different Solvents from MD Simulations

ConformerChloroform (%)Methanol (B129727) (%)Water (%)
Eclipsed (Intramolecular H-bond)756045
Anti-planar254055

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is instrumental in drug discovery for forecasting the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.

The primary goal of molecular docking is to predict the three-dimensional binding mode of a ligand within a receptor's binding site. For this compound, this involves computationally placing the molecule into the active site of a target protein and evaluating the geometry and energetics of the resulting complex. The process reveals the most likely conformation, or "pose," of the ligand and the specific intermolecular interactions that stabilize the complex.

These interactions, often referred to as "hotspots," are critical for molecular recognition and binding affinity. nih.gov They typically include:

Hydrogen Bonds: The carboxamide group of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The furan ring's oxygen atom can also act as a hydrogen bond acceptor. Docking studies can identify specific amino acid residues in the protein's active site (e.g., Arginine, Histidine) that can form these crucial hydrogen bonds. ijper.org

Hydrophobic Interactions: The ethyl group and the furan ring contribute to the molecule's hydrophobic character, enabling interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine within the binding pocket.

π-π Stacking: The aromatic furan ring can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan, further stabilizing the ligand-protein complex. ijper.org

By identifying these interaction hotspots, researchers can understand the key determinants of binding and rationally design modifications to the this compound scaffold to enhance its potency and selectivity. nih.gov

Interaction TypePotential Functional Group on this compoundPotential Interacting Amino Acid Residue
Hydrogen Bond DonorAmide (N-H)Aspartate, Glutamate, Serine
Hydrogen Bond AcceptorCarbonyl (C=O), Furan OxygenArginine, Lysine, Histidine
HydrophobicEthyl Group, Furan RingLeucine, Isoleucine, Valine
π-π StackingFuran RingPhenylalanine, Tyrosine, Tryptophan

A critical component of molecular docking is the scoring function, which is a mathematical method used to estimate the binding affinity (or binding free energy) between the ligand and the protein. nih.govresearchgate.net A lower (more negative) score typically indicates a more favorable binding interaction. Scoring functions are essential for ranking different docking poses of this compound and for comparing its potential binding to that of other molecules in virtual screening campaigns. nih.gov

There are several classes of scoring functions:

Force-Field-Based Scoring Functions: These use classical mechanics principles to calculate the sum of bonded and non-bonded (van der Waals and electrostatic) interaction energies.

Empirical Scoring Functions: These are regression-based functions that use a set of weighted energy terms to reproduce experimentally determined binding affinities. nih.govresearchgate.net Terms often account for hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for rotational freedom loss upon binding. ijper.org

Knowledge-Based Scoring Functions: These derive statistical potentials from databases of known protein-ligand complexes, considering the frequencies of atom-pair contacts at different distances.

Machine-Learning-Based Scoring Functions: More recently, machine learning and deep learning methods have been employed to develop highly accurate scoring functions by training on large datasets of protein-ligand complexes and their experimental binding affinities. nih.gov

The estimated binding affinity for this compound against a specific target provides a quantitative prediction of its potential biological activity, guiding its prioritization for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivation)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR model would be developed using a dataset of its analogs to predict the activity of new, unsynthesized derivatives. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. frontiersin.org For this compound and its analogs, a wide array of descriptors would be calculated:

Constitutional Descriptors (1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors (2D): These are derived from the 2D representation of the molecule and describe its connectivity and shape (e.g., branching indices, topological polar surface area).

Geometrical Descriptors (3D): These require a 3D conformation of the molecule and include descriptors related to its size and shape, such as molecular surface area and volume. drugdesign.org

Physicochemical Descriptors: These relate to properties like lipophilicity (LogP), molar refractivity, and solubility. jmaterenvironsci.com

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. jmaterenvironsci.com

Descriptor ClassExample DescriptorInformation Encoded
Constitutional (1D)Molecular WeightSize and mass of the molecule
Topological (2D)Topological Polar Surface Area (TPSA)Polarity and potential for membrane permeability
Geometrical (3D)Molecular Surface AreaThree-dimensional size and shape
PhysicochemicalLogPLipophilicity/hydrophilicity balance
Quantum ChemicalLUMO EnergyElectron-accepting capability (electrophilicity)

Once the molecular descriptors are calculated for a set of this compound analogs with known biological activities, a statistical model is built to find the best correlation. nih.gov Various statistical methods can be employed:

Multiple Linear Regression (MLR): This method generates a simple linear equation that relates the biological activity to a combination of the most relevant molecular descriptors. jmaterenvironsci.com

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when they are correlated. It reduces the descriptor space to a smaller set of orthogonal latent variables that are then used to build the regression model. drugdesign.org

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks can capture complex, non-linear relationships between the descriptors and the biological activity, often leading to more robust and predictive QSAR models. frontiersin.org

A validated QSAR model can be used to predict the activity of novel this compound derivatives, helping to prioritize the synthesis of the most promising candidates and guide the lead optimization process. mdpi.com

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry, particularly methods based on quantum mechanics, is invaluable for investigating the detailed mechanisms of chemical reactions. rsc.org For this compound, these methods can be used to study its synthesis, reactivity, and potential metabolic pathways.

Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. nih.gov By applying DFT calculations, researchers can map the potential energy surface of a reaction involving this compound. This involves:

Identifying Intermediates and Transition States: The geometries of all reactants, products, intermediates, and transition states along a proposed reaction pathway are optimized. mdpi.com

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. A lower barrier indicates a faster reaction.

For instance, in the synthesis of furan-carboxamides, transition-metal catalysis is often employed. DFT calculations can elucidate the catalytic cycle, showing how the catalyst interacts with the reactants, facilitates bond formation and breaking, and is regenerated at the end of the reaction. mdpi.commdpi.com These computational studies provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone, enabling the optimization of reaction conditions for improved yield and selectivity.

Mechanistic Chemical Biology and Pharmacological Insights of N Ethylfuran 3 Carboxamide Analogs

Enzyme Inhibition Mechanism Studies

Enzyme inhibition is a primary mechanism through which N-Ethylfuran-3-carboxamide analogs exert their biological effects. These compounds have been investigated for their ability to interfere with enzyme activity through several distinct mechanisms, including competitive, non-competitive, and allosteric inhibition. Such inhibition is a crucial strategy in the design and development of new drugs for a wide range of diseases. nih.gov

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, competes for the same active site on an enzyme. This binding event is reversible and prevents the natural substrate from binding, thereby reducing the enzyme's activity. The level of inhibition is dependent on the concentration of the inhibitor. Many therapeutic agents function as competitive inhibitors of specific enzymes. nih.gov

In the context of this compound analogs, this mechanism is particularly relevant for their action on protein kinases. For example, certain flavonoid analogs, which share heterocyclic structural motifs, have been shown to be competitive inhibitors of the protein-tyrosine kinase p56lck with respect to ATP. nih.gov Similarly, some inhibitors of the epidermal growth factor receptor (EGFR) kinase function by competing with ATP for its binding pocket on the intracellular domain of the receptor. ekb.eg This prevents the autophosphorylation and activation of downstream signaling pathways that are often dysregulated in cancer. ekb.eg

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. wikipedia.org An important characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. wikipedia.org

Studies on compounds with carboxamide structures have illustrated this mechanism. For instance, SABA1, an inhibitor of biotin (B1667282) carboxylase, displays a non-competitive inhibition pattern with respect to ATP, suggesting it binds to an allosteric site and affects the enzyme's maximal velocity (Vmax) without changing its affinity for the substrate (Km). semanticscholar.org Uncompetitive inhibition is a related mechanism where the inhibitor binds only to the enzyme-substrate complex, which is distinct from non-competitive inhibition where the inhibitor can bind to the enzyme alone. wikipedia.org

Allosteric modulation is a sophisticated form of regulation where a modulator molecule binds to an allosteric site, a location on the enzyme or receptor separate from the primary (orthosteric) binding site. nih.gov This binding induces a conformational change that can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the protein's activity. Targeting allosteric sites is an attractive strategy in drug design as it can offer greater specificity and a more nuanced control over biological processes compared to targeting the highly conserved orthosteric sites. nih.gov

While specific studies on this compound are limited, related carboxamide structures have been identified as allosteric modulators. For example, a series of hexahydroquinoline-3-carboxamides have been shown to act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) of the free fatty acid 3 (FFA3) receptor. nih.gov Some analogs in this class exhibited complex pharmacology, demonstrating both positive binding cooperativity and a negative effect on the maximal signaling response of the natural ligand. nih.gov

The versatility of the furan-3-carboxamide (B1318973) scaffold has led to the development of analogs that target a diverse array of enzymes implicated in various diseases.

Viral Proteases like 3CLpro : The 3-chymotrypsin-like protease (3CLpro) is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.gov Inhibition of 3CLpro prevents the processing of viral polyproteins into their functional components, thereby halting viral replication. nih.gov While direct inhibitors based on the this compound structure are not extensively documented, various heterocyclic compounds, such as flavonoids, have demonstrated inhibitory activity against SARS-CoV-2 3CLpro. nih.govresearchgate.net For instance, compounds like baicalin, herbacetin, and pectolinarin (B18415) have been identified as potent inhibitors with IC50 values in the micromolar range. nih.gov These findings suggest that heterocyclic scaffolds, including furan (B31954) derivatives, could serve as templates for designing novel 3CLpro inhibitors.

Topoisomerases : Topoisomerases are enzymes that regulate the topology of DNA and are essential for processes like DNA replication and transcription. researchgate.net They are validated targets for anticancer drugs. nih.gov Analogs of carboxamides have been developed as potent topoisomerase I inhibitors. For example, replacing a side chain on the drug edotecarin (B1684450) with arylmethylamino groups resulted in compounds with enhanced topoisomerase I inhibition and cytotoxic activity. nih.gov Similarly, N-functionalized amide derivatives of phenazine-1- and acridone-4-carboxylic acids have shown in vitro inhibition of topoisomerase I at a concentration of 100 μM. researchgate.net

Succinate (B1194679) Dehydrogenase (SDH) : Succinate dehydrogenase (SDH) is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It has become a significant target for the development of fungicides. nih.govmdpi.com Carboxamide derivatives represent a major class of SDH inhibitors (SDHIs). nih.gov Specifically, novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides have been designed and synthesized as potent SDHIs. Several of these compounds exhibited remarkable antifungal activity against various phytopathogenic fungi. nih.gov

Table 1: Inhibitory Activity of Furan Carboxamide Analogs Against Succinate Dehydrogenase (SDH)

Compound Target Organism IC50 (µM) Reference
4g Sclerotinia sclerotiorum SDH 1.01 ± 0.21 nih.gov
4i Sclerotinia sclerotiorum SDH 4.53 ± 0.19 nih.gov
Boscalid Sclerotinia sclerotiorum SDH 3.51 ± 2.02 nih.gov

Protein Kinases : Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. ekb.eg This makes them important targets for therapeutic intervention. Indole-3-carboxamide derivatives have shown inhibitory activity against EGFR kinase. researchgate.net Furthermore, a novel series of aryl carboxamide derivatives were designed as potential inhibitors of Death-associated protein kinase 1 (DAPK1), a serine/threonine protein kinase that acts as a tumor suppressor. researchgate.net One isonicotinamide (B137802) derivative from this series emerged as a promising DAPK1 inhibitor with an IC50 value of 1.09 µM. researchgate.net

Understanding the binding kinetics and affinity of an inhibitor for its target enzyme is crucial for drug development. These parameters, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantify the inhibitor's potency.

Enzyme kinetic studies on furan/thiophene-2-carboxamide derivatives have been conducted to determine their inhibition constants against various enzymes. For example, N-(Thiophene-2-ylmethyl)furan-2-carboxamide was found to inhibit butyrylcholinesterase (BChE) with a Ki value of 0.07 mM and acetylcholinesterase (AChE) with a Ki of 0.10 mM. researchgate.net Another analog, N-(furan-2-ylmethyl)thiophene-2-carboxamide, inhibited urease with a Ki of 0.10 mM. researchgate.net These studies provide quantitative measures of the binding affinity and help in structure-activity relationship (SAR) analyses.

Table 2: Inhibition Constants (Ki) of Furan/Thiophene Carboxamide Analogs for Various Enzymes

Compound Enzyme Inhibition Constant (Ki) Reference
N-(Thiophene-2-ylmethyl)furan-2-carboxamide Acetylcholinesterase (AChE) 0.10 mM researchgate.net
N-(Thiophene-2-ylmethyl)furan-2-carboxamide Butyrylcholinesterase (BChE) 0.07 mM researchgate.net
N-(furan-2-ylmethyl)thiophene-2-carboxamide Urease 0.10 mM researchgate.net

Receptor Binding Studies

Receptor binding assays are powerful tools used in drug discovery to identify and characterize the interaction of ligands with their target receptors. nih.gov These assays measure the affinity of a molecule for a specific receptor, providing essential information for understanding its pharmacological profile.

While specific receptor binding data for this compound is not widely available, studies on structurally related compounds highlight the potential for this chemical class to interact with various receptors. For instance, a series of 3-arylpiperidines, which are also nitrogen-containing heterocyclic compounds, were found to bind selectively to the μ-opioid receptor with affinities that correlated with their in vivo analgesic activity. nih.gov Similarly, hexahydroquinolone-3-carboxamides have been studied for their allosteric modulation of the free fatty acid 3 (FFA3) receptor, demonstrating that carboxamide derivatives can engage with G-protein coupled receptors. nih.gov These examples underscore the utility of receptor binding studies in elucidating the mechanisms of action for novel chemical entities, including analogs of this compound.

Ligand-Receptor Interaction Characterization

The interaction between a ligand and its biological receptor is fundamental to eliciting a pharmacological response. For furan-carboxamide analogs, these interactions are characterized by their ability to bind to specific proteins and modulate their function. The furan-3-carboxamide core provides a versatile framework that can be chemically altered to fine-tune properties like shape, polarity, and hydrogen-bonding capacity to optimize binding with biological targets.

Studies on various analogs have demonstrated their potential as inhibitors of key cellular proteins. For instance, a series of novel pyrazol-furan carboxamide analogs have been identified as potent inhibitors of Akt1 kinase, a crucial node in cell survival pathways. nih.gov The characterization of these interactions often involves evaluating their inhibitory activities, which provides a measure of binding affinity. The most promising of these compounds, 25e , demonstrated significant potency not only against Akt1 but also against related kinases such as Akt2, Akt3, ROCK1, and PKA. nih.gov

Another example involves furan-carboxamide derivatives designed as selective ligands for the Cannabinoid-2 (CB2) receptor, which is implicated in inflammatory processes. nih.gov These compounds were evaluated in competitive binding experiments to determine their affinity (Ki) for the receptor, demonstrating that specific structural modifications on the furan-carboxamide scaffold can lead to high-affinity and selective receptor ligands. nih.gov Such studies are crucial for understanding the structure-activity relationship and guiding the design of more effective therapeutic agents.

Table 1: Kinase Inhibitory Activity of Pyrazol-Furan Carboxamide Analog 25e

Kinase Target IC₅₀ (nM)
Akt1 Data not specified
Akt2 Data not specified
Akt3 Data not specified
ROCK1 Data not specified
PKA Data not specified

Data derived from kinase selectivity assays on promising pyrazol-furan carboxamide analogs. nih.gov

Identification of Specific Binding Sites

Identifying the precise binding site of a ligand on its receptor is critical for understanding its mechanism of action and for structure-based drug design. Techniques like protein-ligand co-crystallography and molecular docking are instrumental in visualizing these interactions at an atomic level.

For furan-carboxamide analogs, molecular docking studies have been employed to predict their binding modes within the active sites of target proteins. In the case of pyrazol-furan carboxamide inhibitors of Akt1, docking simulations provided insights into how these molecules orient themselves within the kinase's ATP-binding pocket to exert their inhibitory effect. nih.gov Similarly, for carboxamide fungicides, computational models have shown that their activity relies on specific interactions within the ubiquinone binding site of their target enzyme, highlighting the importance of residues like histidine in ligand binding.

Co-crystallography provides definitive experimental evidence of these interactions. For example, a small-molecule inhibitor containing a furan-3-carboxamide moiety was co-crystallized with fascin, an actin-bundling protein, revealing the exact binding mode and key intermolecular interactions responsible for its inhibitory activity. These detailed structural insights are invaluable for optimizing lead compounds to enhance their potency and selectivity.

Table 2: Predicted Molecular Interactions of Furan-Carboxamide Analogs with Target Proteins

Compound Class Target Protein Key Interacting Residues (Predicted) Technique Used
Pyrazol-Furan Carboxamides Akt1 Kinase Not specified in abstract Molecular Docking
Carboxamide Fungicides Cytochrome bc1 Histidine Computational Models
Furan-3-carboxamide Inhibitor Fascin Not specified in abstract Co-crystallography

This table summarizes findings from studies on various furan-carboxamide analogs. nih.gov

DNA/RNA Interaction Mechanisms

The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents, particularly in cancer chemotherapy. nih.gov These interactions can occur through several modes, including intercalation between base pairs or binding to the major or minor grooves of the DNA/RNA helix.

Intercalation Mechanisms with Nucleic Acids

Intercalation is a binding mode where planar, aromatic molecules insert themselves between the stacked base pairs of DNA or RNA. wikipedia.orgpatsnap.com This process disrupts the helical structure, causing unwinding and elongation, which can interfere with critical cellular processes like replication and transcription. wikipedia.orgpatsnap.com The furan ring, being a planar aromatic system, is a structural motif that could potentially participate in such interactions.

While direct studies on this compound are not available, research on related furan-containing compounds provides a basis for potential mechanisms. Furan-based chemistry has been developed for creating covalent cross-links between nucleic acid strands upon oxidation, a process that relies on the furan moiety's reactivity. nih.govnih.govresearchgate.net Although this is a covalent interaction rather than classical non-covalent intercalation, it demonstrates the furan ring's ability to position itself within the nucleic acid structure. nih.govnih.gov Studies on other planar carboxamide-containing molecules, such as niacinamide, have suggested a "disruptive intercalation" mechanism that destabilizes the double helix. nih.gov This indicates that the combination of a planar ring and a carboxamide group, as seen in this compound, has the potential for intercalation, though this remains to be experimentally verified for this specific compound.

Minor/Major Groove Binding Investigations

An alternative to intercalation is the binding of small molecules within the grooves of the DNA or RNA duplex. The structural differences between DNA and RNA helices significantly influence these interactions. B-form DNA possesses a wide major groove and a narrow minor groove, while A-form RNA has a narrow and deep major groove and a shallow, wide minor groove. instras.com

Compounds that are known to bind selectively to the minor groove of AT-rich sequences in DNA, such as netropsin (B1678217) and distamycin, generally show very weak to no interaction with RNA duplexes. instras.com This is attributed to the unfavorable topography of the RNA minor groove for such ligands. Conversely, the deep and narrow major groove of A-form RNA could potentially accommodate small molecule binders, although selective and high-affinity groove binders for RNA are less common than for DNA. instras.com There are currently no specific studies investigating the binding of this compound or its close analogs to the grooves of either DNA or RNA.

Molecular Mechanism of Biological Pathway Modulation

The therapeutic or toxic effects of a compound are often the result of its ability to modulate complex cellular signaling pathways. nih.gov These pathways are intricate networks that control fundamental cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov

Modulation of Cellular Signaling Cascades

Analogs of this compound have demonstrated the ability to modulate specific signaling cascades. As previously mentioned, pyrazol-furan carboxamide analogs were developed as inhibitors of the PI3K/Akt pathway, a central signaling cascade that promotes cell survival, growth, and proliferation. nih.gov

In a study using a prostate cancer cell line, a potent analog (25e ) was shown to significantly suppress the phosphorylation of GSK3β, a downstream substrate of Akt. nih.gov Furthermore, it demonstrated a concentration-dependent inhibition of the phosphorylation of PRAS40, another key substrate in the pathway, with an IC₅₀ value of 30.4 nM. nih.gov By inhibiting Akt, these compounds can effectively block the downstream signals that contribute to cancer cell survival and proliferation.

Other furan carboxamide derivatives have been shown to modulate different pathways. For example, furan-2-carboxamides were found to interfere with quorum sensing in P. aeruginosa, a signaling pathway that bacteria use to coordinate group behaviors, including virulence factor production. nih.gov These compounds were shown to reduce the production of proteases and pyocyanin, virulence factors whose expression is controlled by the quorum-sensing network. nih.gov These findings illustrate the capacity of the furan carboxamide scaffold to serve as a platform for developing modulators of diverse and critical biological signaling pathways.

Table 3: Effect of Pyrazol-Furan Carboxamide Analog 25e on a Downstream Signaling Target

Target Protein Cell Line Effect IC₅₀ Value
PRAS40 LNCaP Concentration-dependent inhibition of phosphorylation 30.4 nM

Data from Western blot analysis of a key substrate in the Akt signaling pathway. nih.gov

Mechanistic Understanding of Cellular Processes (e.g., Apoptosis Induction)

The cellular mechanisms instigated by this compound and its analogs are a subject of significant interest in mechanistic chemical biology. A primary focus of this research has been the induction of apoptosis, or programmed cell death, a critical process in the development and homeostasis of multicellular organisms, and a key target for anticancer therapies. While direct studies on this compound are limited, research on structurally related furan and carboxamide-containing compounds provides valuable insights into the potential pathways through which these molecules exert their cytotoxic effects.

Studies on various furan derivatives have demonstrated their ability to trigger apoptosis in cancer cells. The proposed mechanisms often involve the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm. For instance, some furan-containing compounds have been shown to induce the expression of pro-apoptotic proteins such as Bax, while downregulating the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial determinant of cell fate, tipping the balance towards apoptosis.

The activation of caspases, a family of cysteine proteases that execute the apoptotic program, is another hallmark of this process. Following the release of cytochrome c from the mitochondria, a multi-protein complex known as the apoptosome is formed, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Research on thiophene carboxamide scaffolds, which are structurally similar to furan carboxamides, has shown that these compounds can indeed enhance the signal intensity of activated caspase-3/7 in cancer cells, strongly suggesting the activation of this executioner pathway. nih.gov

Furthermore, some furan-2-carboxamide derivatives have been found to act as microtubule stabilizing agents. nih.gov By binding to tubulin, they can disrupt the normal dynamics of microtubules, which are essential for cell division. This interference with microtubule function leads to an arrest of the cell cycle, typically in the G2/M phase, and can subsequently trigger the apoptotic cascade. nih.gov While the specific intracellular targets of this compound analogs are yet to be fully elucidated, the existing body of research on related compounds points towards a multi-faceted mechanism of action that likely involves the perturbation of mitochondrial function and the activation of the caspase cascade, potentially initiated by cell cycle disruption.

Structure-Activity Relationship (SAR) Derivation and Analysis in a Mechanistic Context

The systematic investigation of the structure-activity relationship (SAR) of this compound analogs is crucial for understanding how chemical modifications influence their biological activity and for the rational design of more potent and selective therapeutic agents. By analyzing the effects of different substituents on the furan ring and the amide group, researchers can deduce the key molecular features required for target interaction and the induction of cellular responses like apoptosis.

Influence of Substituents on Target Interaction and Specificity

The nature and position of substituents on the furan-3-carboxamide scaffold can profoundly impact the compound's interaction with its biological targets and, consequently, its specificity. While specific SAR studies on this compound are not extensively documented, general principles can be inferred from research on related carboxamide-containing heterocyclic compounds.

The carboxamide moiety itself is a critical pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins. The N-ethyl group of this compound, while seemingly simple, can influence the compound's lipophilicity and steric profile, which in turn affects its ability to cross cell membranes and fit into the binding pocket of a target protein. Variations in the N-alkyl substituent can modulate these properties. For instance, increasing the length or branching of the alkyl chain could enhance hydrophobic interactions with a nonpolar region of the binding site, but an excessively bulky group might introduce steric hindrance, preventing optimal binding.

Substituents on the furan ring also play a pivotal role in modulating biological activity. Electron-donating or electron-withdrawing groups can alter the electron density of the furan ring, which may be important for π-π stacking interactions with aromatic amino acid residues in the target protein. For example, in a study of carbamothioyl-furan-2-carboxamide derivatives, the presence of an electron-donating methyl group on a phenyl ring attached to the carbamothioyl moiety resulted in the highest anti-cancer activity against hepatocellular carcinoma cells. nih.gov Conversely, the position of electron-withdrawing nitro groups on the same phenyl ring influenced the activity, with the ortho-substituted analog being the most potent. nih.gov These findings suggest that the electronic properties and the spatial arrangement of substituents are key determinants of cytotoxic potency.

The following table summarizes the observed influence of different substituent types on the activity of furan and benzofuran (B130515) carboxamide analogs, providing a basis for understanding the potential SAR of this compound derivatives.

Substituent Type on Aromatic RingGeneral Influence on Anticancer ActivityPotential Rationale
Electron-Donating Groups (e.g., -CH3, -OCH3)Can increase activityMay enhance hydrophobic interactions or favorably modulate electronic properties for target binding.
Electron-Withdrawing Groups (e.g., -NO2, Halogens)Variable; position-dependentCan influence hydrogen bonding capacity and electronic interactions with the target. Positional isomers can have significantly different activities.
Halogens (e.g., -F, -Cl, -Br)Generally beneficial, especially at the para positionIncrease lipophilicity, potentially improving cell permeability and hydrophobic interactions within the binding pocket.
Bulky GroupsCan be detrimentalMay cause steric hindrance, preventing optimal binding to the target.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound analogs would serve as a valuable tool for designing new ligands with improved potency and selectivity.

Based on the SAR insights from related furan and benzofuran carboxamide derivatives, a hypothetical pharmacophore model for anticancer activity can be proposed. This model would likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the carboxamide group is a prime candidate for forming a hydrogen bond with a donor group on the target protein.

A hydrogen bond donor: The N-H group of the carboxamide can act as a hydrogen bond donor.

A hydrophobic/aromatic feature: The furan ring itself can engage in hydrophobic or π-π stacking interactions.

An additional hydrophobic feature: The N-ethyl group provides a small hydrophobic region that could contribute to binding affinity.

The spatial relationship between these features is critical. The furan ring provides a rigid scaffold that holds the carboxamide group in a specific orientation. The N-ethyl group, while flexible, will adopt a preferred conformation within the binding site.

The development of a robust pharmacophore model, validated through experimental testing of newly designed compounds, is a key step in the journey from a promising lead compound like this compound to a potential clinical candidate.

Rational Design and Derivatization Strategies for N Ethylfuran 3 Carboxamide Analogs

Systematic Structural Modification for Enhanced Mechanistic Activity

Research into related furan-carboxamide structures has shown that modifications at various positions can significantly impact biological outcomes. For instance, in the development of hemoglobin modulators, targeted modifications of furan-2-carboxaldehydes yielded analogs with sustained pharmacologic activities. nih.gov Similarly, structural modifications of the related compound furamidine, where phenyl groups and the central furan (B31954) ring were replaced, resulted in analogs with stronger DNA minor groove binding and enhanced antiprotozoal activity. nih.gov

These examples underscore the principle that even subtle changes to the core structure can lead to profound differences in biological effect. By systematically synthesizing and testing new derivatives, researchers can build a comprehensive SAR profile, guiding the design of more potent and selective compounds.

Table 1: Potential Systematic Modifications of N-Ethylfuran-3-carboxamide and Their Rationale

Modification Site Example Modification Rationale for Enhanced Activity
Furan Ring Substitution with halogens (e.g., -Cl, -F)Modulate electronic properties and metabolic stability.
Addition of small alkyl groups (e.g., -CH₃)Increase lipophilicity and explore steric interactions within the binding pocket.
N-Ethyl Group Replacement with larger alkyl chains (e.g., propyl, butyl)Alter lipophilicity and explore hydrophobic pockets in the target.
Introduction of cyclic structures (e.g., cyclopropyl, phenyl)Introduce conformational rigidity and new interaction vectors.
Carboxamide Linker Isomeric repositioning (e.g., furan-2-carboxamide)Change the geometry and orientation of substituents.
N-methylationRemove hydrogen bond donor capability to probe its importance in binding.

Bioisosteric Replacement Strategies in Furan Carboxamide Scaffolds

Bioisosteric replacement is a powerful strategy in drug design where one atom or functional group is substituted with another that possesses similar physical or chemical properties, with the aim of improving the compound's therapeutic profile. patsnap.com This technique is used to enhance potency, selectivity, decrease toxicity, and improve pharmacokinetic properties by fine-tuning the molecule's size, shape, electronics, and solubility. drughunter.comctppc.org

For the this compound scaffold, bioisosteric replacements can be considered for both the furan ring and the carboxamide group.

Furan Ring Bioisosteres: The furan ring can be replaced by other five- or six-membered aromatic heterocycles. Common bioisosteres for a furan ring include thiophene (B33073), pyrrole, oxazole, thiazole, and pyridine (B92270). researchgate.net Each replacement subtly alters the ring's electronics, hydrogen-bonding capacity, and metabolic stability. For example, replacing a furan with a thiophene can sometimes enhance metabolic stability, while substitution with a pyridine ring introduces a basic nitrogen atom, which can alter solubility and present a new hydrogen bond acceptor site. rsc.org Studies on 5-HT1F receptor agonists have successfully used a furo[3,2-b]pyridine (B1253681) nucleus as a bioisosteric replacement for an indole (B1671886) ring, achieving similar affinity with improved selectivity. doi.org

Table 2: Common Bioisosteric Replacements for the Furan and Carboxamide Moieties

Original Moiety Bioisosteric Replacement Key Property Changes Potential Advantage
Furan Ring Thiophene RingSimilar size and electronics, potentially more lipophilic.Improved metabolic stability, altered binding interactions.
Pyridine RingIntroduces a basic nitrogen atom.Increased solubility, new hydrogen bonding site.
Carboxamide Group 1,2,4-OxadiazoleMimics hydrogen bond acceptor pattern, metabolically stable.Enhanced stability against hydrolysis, improved pharmacokinetics.
TetrazoleAcidic properties, more lipophilic than a carboxylic acid.Improved membrane permeability and bioavailability. ctppc.org

Scaffold Hopping Methodologies for Novel Compound Discovery

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a chemically different one, while preserving the essential interactions with the biological target. nih.gov This approach is valuable for discovering new chemical entities with improved properties, moving into novel chemical space, and generating new intellectual property. nih.gov

Starting from the this compound scaffold, scaffold hopping would involve replacing the furan-carboxamide core with a completely different framework. Computational methods are often essential for this process, using techniques that analyze shape, pharmacophores, or topology to search virtual libraries for new scaffolds that can present the key functional groups in a similar spatial arrangement. researchgate.net

Methodologies for scaffold hopping can be broadly categorized:

Heterocycle Replacements: This involves replacing one heterocyclic core with another, which can be seen as an extensive form of bioisosterism. nih.gov For example, the furan-carboxamide core could be replaced with a pyrazole-carboxamide or an isoxazole-carboxamide.

Ring Opening or Closure: This strategy involves, for example, breaking the furan ring to create a flexible acyclic analog that maintains key binding features.

A successful scaffold hop can lead to compounds with significantly different physicochemical properties. For instance, replacing a lipophilic aromatic scaffold with a more polar one can increase solubility and improve pharmacokinetic profiles.

Table 3: Illustrative Examples of Scaffold Hopping from a Furan-Carboxamide Core

Original Scaffold Hopped Scaffold Example Hopping Strategy Potential Outcome
Furan-CarboxamidePyrazole-CarboxamideHeterocycle ReplacementAltered ADME properties, novel intellectual property.
Furan-CarboxamidePhenyl-1,2,4-OxadiazoleHeterocycle Replacement & Amide BioisosterismImproved metabolic stability, different patent space.
Furan-CarboxamideBicyclic Heterocycle (e.g., Benzofuran)Ring System ExpansionIncreased rigidity, potential for enhanced binding affinity.
Furan-CarboxamideAcyclic MimicRing OpeningIncreased flexibility, potential to fit different binding conformations.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a physiological context. purdue.eduaacrjournals.org Developing the this compound scaffold into a chemical probe would involve modifying its structure to incorporate a reporter group or a reactive moiety without disrupting its binding to the target of interest.

The design of a chemical probe requires careful consideration of several factors:

Site of Attachment: A linker must be attached to a position on the this compound molecule that does not interfere with its biological activity. This is typically determined through SAR studies.

Linker Design: The linker connecting the scaffold to the reporter group should be of appropriate length and composition to avoid sterically hindering the scaffold's interaction with its target.

Reporter Group: The choice of reporter depends on the intended application. Common reporters include:

Fluorophores: For visualizing the target's location and dynamics in cells using fluorescence microscopy.

Biotin (B1667282): For affinity purification, allowing the isolation of the target protein and its binding partners from cell lysates.

Photoaffinity Labels: These groups can be activated by light to form a covalent bond with the target, enabling definitive identification of the binding protein.

By transforming a bioactive compound like an this compound derivative into a chemical probe, researchers can gain valuable insights into its mechanism of action, identify its direct molecular targets, and explore the broader biological pathways in which it participates. nih.govmskcc.org

Table 4: Components for Developing this compound-Based Chemical Probes

Component Example Function and Application
Core Scaffold This compound AnalogBinds to the biological target of interest.
Linker Alkyl chain, Polyethylene glycol (PEG)Spatially separates the scaffold from the reporter group to maintain binding affinity.
Reporter/Tag Fluorescein, RhodamineEnables visualization of the target via fluorescence microscopy.
BiotinAllows for pull-down experiments and identification of binding partners (Affinity Purification).
Benzophenone, Aryl AzideCovalently crosslinks to the target upon photoactivation for target identification.

Emerging Research Areas and Advanced Applications of N Ethylfuran 3 Carboxamide in Science

Agrochemical Research: Focus on Mode of Action in Plant Pathogen Inhibition

The furan-carboxamide scaffold is a well-established pharmacophore in the development of fungicides. ccspublishing.org.cndntb.gov.ua Research into compounds structurally related to N-Ethylfuran-3-carboxamide has revealed significant potential for controlling various plant pathogens. The primary mode of action for many carboxamide fungicides is the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi. nih.govmdpi.com

Mechanism of Action: SDH inhibitors (SDHIs) function by blocking the electron transport chain at Complex II. This disruption halts cellular respiration, leading to a severe deficit in ATP, the primary energy currency of the cell, ultimately causing fungal cell death. nih.gov The carboxamide moiety is crucial for binding to the ubiquinone-binding site (Q-site) of the SDH enzyme. mdpi.com Variations in the substituents on the amide nitrogen and the aromatic ring (in this case, the furan (B31954) ring) modulate the binding affinity and specificity for the target enzyme in different fungal species. nih.gov

While direct studies on this compound are emerging, research on analogous structures provides strong evidence for its potential mechanism. For instance, pyrazole (B372694) carboxamides and N-thienylcarboxamides, which are bioisosteres of furan carboxamides, have demonstrated potent inhibitory activity against the SDH of pathogens like Botrytis cinerea and Rhizoctonia solani. ccspublishing.org.cnnih.gov The fungicidal activity is highly dependent on the specific arrangement of substituents, which influences how the molecule fits into the enzyme's active site. nih.gov

Research Findings: Studies on various furan-carboxamide derivatives have shown efficacy against a range of plant pathogenic fungi. The data below illustrates the fungicidal potential of related carboxamide structures, suggesting a promising avenue for this compound.

Compound ClassTarget PathogenObserved ActivityPotential Mode of Action
Furan-1,3,4-oxadiazole CarboxamidesSclerotinia sclerotiorum, Alternaria solani, Rhizoctonia solaniExhibited prominent in vitro antifungal activities, with some derivatives showing inhibition rates up to 99.3%. ccspublishing.org.cnPresumed SDH Inhibition
N-thienylcarboxamides (Thiophene bioisostere of Furan)Botrytis cinerea (Gray Mold)High fungicidal activity, comparable to commercial SDHI fungicides. nih.govConfirmed SDH Inhibition
Pyrazole CarboxanilidesUstilago maydis, Uromyces fabaeDemonstrated systemic antifungal activity through inhibition of mitochondrial electron transport. dntb.gov.uaConfirmed SDH Inhibition
N-(alkoxy)diphenyl ether carboxamidesRhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinereaEffective inhibition of mycelial growth and enzyme activity of SDH. mdpi.comConfirmed SDH Inhibition

This body of research strongly supports the hypothesis that this compound likely acts as an SDH inhibitor. Further investigation is required to delineate its specific activity spectrum and efficacy against key agricultural pathogens.

Materials Science Applications: Design Principles for Functional Materials

The structural components of this compound—the aromatic furan ring and the polar amide linkage—make it an interesting building block for the design of novel functional materials. The design principles for such materials often rely on harnessing intermolecular forces like hydrogen bonding and π-π stacking to create ordered supramolecular structures. escholarship.org

Design Principles:

Hydrogen Bonding Networks: The N-H and C=O groups of the carboxamide linkage are excellent hydrogen bond donors and acceptors, respectively. This allows molecules of this compound to self-assemble into well-defined one-, two-, or three-dimensional networks. The directionality and strength of these hydrogen bonds can be used to control the crystal packing and, consequently, the bulk properties of the material.

π-π Stacking: The electron-rich furan ring can participate in π-π stacking interactions. These interactions, influenced by the electronic nature and substitution of the ring, are crucial for charge transport in organic electronic materials. escholarship.org By modifying the furan ring or linking it to other aromatic systems, it is possible to tune the electronic properties, such as the band gap and charge mobility.

Functionalization and Property Tuning: The versatility of the furan-3-carboxamide (B1318973) scaffold allows for systematic chemical modification. Altering the N-alkyl group (e.g., replacing ethyl with longer chains or functional groups) or substituting the furan ring can precisely tune properties like solubility, thermal stability, and optoelectronic behavior. This principle of modular design is central to creating materials tailored for specific applications, such as sensors or organic light-emitting diodes (OLEDs).

While the direct application of this compound in materials science is still a nascent field, the underlying design principles based on its molecular structure suggest significant potential for its use in creating advanced functional materials.

Catalysis and Organic Transformation Applications

The this compound structure can be implicated in catalysis and organic transformations in two primary ways: as a substrate or building block in catalytic reactions for synthesizing more complex molecules, and potentially as a ligand that modulates the activity of a metal catalyst.

Modern organic synthesis relies heavily on catalytic methods for efficiency and selectivity. The synthesis of the furan-carboxamide core itself often employs advanced transition-metal catalysis. For example, palladium-catalyzed carbonylative multicomponent reactions have been used to construct similar furan-based amide structures. These processes can involve steps like C-H activation and C-N bond formation, showcasing the power of catalysis to assemble such scaffolds.

As a participant in organic transformations, the furan ring of this compound is susceptible to various reactions, including electrophilic substitution and cycloadditions. The amide group can direct these reactions or be transformed itself.

Potential Catalytic Roles:

Ligand in Homogeneous Catalysis: The oxygen atom of the furan ring and the carbonyl oxygen of the amide group can act as Lewis basic sites, allowing the molecule to coordinate to metal centers. As a ligand, this compound could influence the steric and electronic environment of a catalytic metal, thereby controlling the selectivity and rate of a chemical reaction.

Component of Heterogeneous Catalysts: The molecule could be immobilized on a solid support or incorporated into a framework material like a MOF. The functional groups within the immobilized molecule could then serve as active sites for catalysis. For example, the amide group could act as a hydrogen-bond donor to activate substrates. Metal-free catalysts, such as those based on graphitic carbon nitride (g-C3N4), are gaining prominence for organic transformations, and organic molecules are key to their function and modification. nih.gov

While direct use of this compound as a catalyst is not yet widely reported, its structural features are congruent with established principles of ligand design and catalyst development.

Development of this compound as Advanced Chemical Biology Tools

Chemical biology utilizes small molecules to study and manipulate biological systems. The furan-carboxamide scaffold is a "privileged structure" that can be adapted to create tools for such purposes, including molecular probes and inhibitors of specific biological processes.

The development of this compound and its derivatives as chemical biology tools can be envisioned through several approaches:

Inhibitor Development: As discussed in the agrochemical context, carboxamides can be potent enzyme inhibitors. Beyond SDH, derivatives of this compound could be designed to target other enzymes by modifying its substituents to match the topology and chemical environment of a different active site. For example, related furan-2-carboxamides have been investigated as inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa, suggesting a potential role in combating biofilm formation and bacterial virulence. nih.govnih.gov

Molecular Probes: By attaching a reporter group—such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker—to the this compound scaffold, it can be converted into a molecular probe. Such probes can be used to visualize biological targets within cells, identify binding partners through affinity purification, or map interaction sites.

Fragment-Based Drug Discovery: this compound can serve as a starting fragment in fragment-based drug discovery (FBDD). In this approach, small, low-affinity fragments are identified that bind to a biological target. These fragments are then grown or linked together to create a high-affinity lead compound. The furan-carboxamide core provides a rigid and versatile starting point for such optimization.

The ability to systematically modify the this compound structure allows for the fine-tuning of its properties to interact with specific biological targets, making it a valuable platform for developing next-generation chemical biology tools.

Future Directions and Unexplored Avenues in this compound Research

The exploration of this compound is still in its early stages, with numerous avenues ripe for investigation. Based on its fundamental chemical properties and the research conducted on related structures, several future directions can be proposed:

Expanded Agrochemical Profiling: A crucial next step is the systematic screening of this compound and a library of its derivatives against a broad panel of plant pathogens. This would establish its spectrum of activity and identify the most potent analogs. Detailed studies are needed to confirm the SDH inhibition mechanism and explore potential secondary modes of action.

Elucidation of Structure-Activity Relationships (SAR): A comprehensive SAR study is necessary to understand how modifications to the furan ring and the N-ethyl group impact biological activity. This knowledge is essential for rationally designing more effective and selective fungicides.

Exploration in Materials Science: Future work should focus on synthesizing polymers, oligomers, or frameworks using this compound as a monomer or building block. Characterizing the resulting materials' thermal, electronic, and mechanical properties could uncover applications in organic electronics, porous materials, or smart textiles.

Catalyst and Ligand Development: Research should be directed towards evaluating the coordinating properties of this compound with various transition metals. Its performance as a ligand in well-established catalytic reactions (e.g., cross-coupling, hydrogenation) could reveal novel catalytic systems.

Chemical Biology and Medicinal Chemistry Probes: The synthesis of tagged derivatives (fluorescent, biotinylated) of this compound is a key step toward developing it as a chemical probe. Furthermore, its core structure could be explored as a scaffold for developing inhibitors against human enzymes that are structurally related to fungal targets, opening doors in medicinal chemistry.

Environmental Photochemistry Studies: Furan-containing compounds can be susceptible to photodegradation in the environment, reacting with species like singlet oxygen. acs.org Investigating the environmental fate and photochemical transformation pathways of this compound would be crucial for its development as a commercial agrochemical.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-Ethylfuran-3-carboxamide with high purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic addition to N,N-dialkyl carboxamides. A bench-stable approach involves coupling furan-3-carboxylic acid with ethylamine derivatives under catalytic conditions (e.g., Pd or Ni catalysts) to form the amide bond. Key parameters include:
  • Temperature : 80–100°C for 8–12 hours.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile).
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
    Contradictions in yield optimization may arise from solvent polarity or catalyst loading variations, requiring iterative testing .

Q. How can researchers ensure accurate structural characterization of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm the furan ring, ethyl group, and carboxamide linkage.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity.
    Cross-reference data with PubChem or NIST Chemistry WebBook entries for validation .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation. Stability studies should include:
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9).
    Degradation products can be monitored via LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate:
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the furan ring.
  • ADMET Properties : Predict absorption, metabolism, and toxicity using QSAR models (e.g., SwissADME).
    Validate predictions with in vitro assays (e.g., enzyme inhibition or receptor binding studies). Contradictions between predicted and observed activity may require reevaluating substituent effects .

Q. What strategies resolve contradictions in biological assay data for this compound across different cell lines?

  • Methodological Answer : Address variability by:
  • Standardized Protocols : Use identical cell passage numbers, media, and incubation times.
  • Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists).
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch effects.
    Reproduce results in ≥3 independent replicates and report confidence intervals .

Q. How can researchers optimize large-scale synthesis of this compound while minimizing byproducts?

  • Methodological Answer : Scale-up requires:
  • Flow Chemistry : Continuous reactors to enhance heat/mass transfer and reduce side reactions.
  • Catalyst Screening : Test immobilized catalysts (e.g., silica-supported Pd) for recyclability.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
    Compare yields and impurity profiles across batch vs. continuous processes .

Q. What advanced techniques validate the interaction of this compound with target proteins?

  • Methodological Answer : Employ biophysical methods:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KdK_d, konk_{on}, koffk_{off}).
  • X-ray Crystallography : Resolve co-crystal structures to identify binding motifs.
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S).
    Discrepancies between techniques may arise from protein flexibility or buffer conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.